3-Nitro-N-(2-phenylethyl)-4-pyridinamine
Description
Significance of Pyridine (B92270) Derivatives in Organic and Medicinal Chemistry Research
The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, is a cornerstone of modern organic and medicinal chemistry. mdpi.com As an isostere of benzene (B151609), it is a fundamental building block found in a vast array of natural products, including vitamins like niacin and pyridoxine, coenzymes, and alkaloids such as nicotine. mdpi.comnih.gov Its unique chemical properties, such as basicity, solubility, and the ability to form hydrogen bonds, make it a "privileged scaffold" in drug design. mdpi.comnih.gov Pyridine derivatives are integral to numerous pharmaceuticals, demonstrating a wide spectrum of biological activities including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties. guidechem.comnih.gov
The versatility of the pyridine nucleus allows for substitution at multiple positions, enabling chemists to fine-tune a molecule's pharmacokinetic and pharmacodynamic properties. mdpi.com This adaptability has led to the incorporation of pyridine scaffolds into many FDA-approved drugs, such as isoniazid (B1672263) for tuberculosis, crizotinib (B193316) for cancer, and nilvadipine (B1678883) for hypertension. sinfoochem.com The ability of the pyridine moiety to interact with biological targets like enzymes and proteins underscores its critical role in the development of novel therapeutic agents. nih.gov
Overview of Nitropyridine Structural Motifs and Their Research Relevance
Nitropyridines, which are pyridine rings substituted with one or more nitro groups (NO₂), represent a class of compounds with significant synthetic and biological importance. The nitro group is strongly electron-withdrawing, which profoundly influences the chemical reactivity of the pyridine ring. wikipedia.orgsigmaaldrich.com This electronic effect facilitates nucleophilic substitution reactions, making nitropyridines valuable and readily available precursors for synthesizing a wide range of more complex heterocyclic systems. nih.gov The nitro group itself can be chemically transformed into other functional groups like amines, azo linkages, or hydroxylamines, further expanding its synthetic utility. nih.gov
In the context of medicinal chemistry, the nitro group can act as a pharmacophore or a toxicophore. sigmaaldrich.com Nitro-containing compounds have been investigated for a plethora of biological activities, including antibacterial, antifungal, antineoplastic, and antiparasitic effects. nih.govsigmaaldrich.com For instance, the presence of a nitro group is essential for the antibacterial activity of compounds like nitrofurantoin. mdpi.com Furthermore, nitropyridines have been utilized as ligands in coordination chemistry, yielding complexes with diverse bioactivities, and have found applications as radiolabeled compounds for positron-emission tomography (PET). nih.gov Their role as building blocks for inhibitors of enzymes such as urease and kinases highlights their relevance in contemporary drug discovery research. nih.gov
The Role of Phenylethylamine Scaffolds in Molecular Design and Bioactive Compounds
The phenylethylamine (or phenethylamine) scaffold is a structural motif of immense importance in medicinal chemistry and neurobiology. This framework is present in a wide variety of naturally occurring, biologically active molecules. The most prominent examples are the endogenous catecholamine neurotransmitters—dopamine (B1211576), norepinephrine, and epinephrine—which play crucial roles in mood, stress, and voluntary movement. The basic phenylethylamine structure is also embedded within more complex alkaloids like morphine.
As a molecular scaffold, phenylethylamine provides a versatile template for designing compounds that target a wide range of receptors and enzymes in the central nervous system. Derivatives of phenylethylamine encompass drugs with diverse therapeutic applications, including stimulants, antidepressants, decongestants, and anorectics. The ability to modify the phenyl ring and the ethylamine (B1201723) side chain allows for the creation of ligands with high affinity and selectivity for specific biological targets, such as adrenoceptors, dopamine receptors, and monoamine transporters. This structural framework is a key component in many psychoactive substances and is a subject of extensive research in the development of new therapeutics.
Contextualizing 3-Nitro-N-(2-phenylethyl)-4-pyridinamine within Current Chemical Research
The compound this compound (CAS No. 2850-96-6) is a molecule that integrates the three distinct chemical motifs discussed: a pyridine core, a nitro substituent, and a phenylethylamine side chain. guidechem.com Analysis of its structure suggests a combination of the chemical properties inherent to each component. The nitropyridine portion renders the molecule susceptible to nucleophilic attack and provides a site for potential biological interactions, while the phenylethylamine scaffold is a well-established pharmacophore known to interact with various neurological targets.
Despite the significant individual research interest in its constituent parts, a review of current scientific literature indicates that this compound itself has not been the subject of extensive, dedicated research studies. It is primarily listed in the catalogs of chemical suppliers, positioning it as a building block or a screening compound available for research and development. guidechem.comsinfoochem.com Its synthesis would likely involve the reaction of 4-chloro-3-nitropyridine (B21940) with phenylethylamine, a common method for forming such aminopyridines.
Given the established biological activities of nitropyridines and phenylethylamines, this compound could be a candidate for screening in various drug discovery programs, particularly those targeting neurological disorders or infectious diseases. Its structural isomer, 3-nitro-N-(2-phenylethyl)pyridin-2-amine, is also commercially available, suggesting a potential for comparative structure-activity relationship (SAR) studies. However, without published biological data, its specific role and potential within the field remain speculative and represent an area open for future investigation.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 2850-96-6 | guidechem.comsinfoochem.com |
| Molecular Formula | C₁₃H₁₃N₃O₂ | guidechem.comsinfoochem.com |
| Molecular Weight | 243.266 g/mol | guidechem.com |
| Topological Polar Surface Area | 70.7 Ų | guidechem.com |
| Hydrogen Bond Donor Count | 1 | guidechem.com |
| Hydrogen Bond Acceptor Count | 4 | guidechem.com |
| Rotatable Bond Count | 4 | guidechem.com |
Table 2: Compound Names Mentioned in this Article
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 2850-96-6 | C₁₃H₁₃N₃O₂ |
| 3-nitro-N-(2-phenylethyl)pyridin-2-amine | 2853-54-5 | C₁₃H₁₃N₃O₂ |
| Pyridine | 110-86-1 | C₅H₅N |
| Niacin | 59-67-6 | C₆H₅NO₂ |
| Isoniazid | 54-85-3 | C₆H₇N₃O |
| Crizotinib | 877399-52-5 | C₂₁H₂₂Cl₂FN₅O |
| Nilvadipine | 75530-68-6 | C₁₉H₁₉N₃O₆ |
| Nitrofurantoin | 67-20-9 | C₈H₆N₄O₅ |
| Phenylethylamine | 64-04-0 | C₈H₁₁N |
| Dopamine | 51-61-6 | C₈H₁₁NO₂ |
| Norepinephrine | 51-41-2 | C₈H₁₁NO₃ |
| Epinephrine | 51-43-4 | C₉H₁₃NO₃ |
| Morphine | 57-27-2 | C₁₇H₁₉NO₃ |
Structure
3D Structure
Properties
Molecular Formula |
C13H13N3O2 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
3-nitro-N-(2-phenylethyl)pyridin-4-amine |
InChI |
InChI=1S/C13H13N3O2/c17-16(18)13-10-14-8-7-12(13)15-9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H,14,15) |
InChI Key |
UWEULJATTBRQPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C(C=NC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 3 Nitro N 2 Phenylethyl 4 Pyridinamine
Advanced Nitration Techniques for Pyridine (B92270) Ring Systems
The introduction of a nitro group (—NO₂) onto a pyridine ring is a foundational step in the synthesis of many functionalized pyridine derivatives. However, the electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, deactivates it towards standard electrophilic aromatic substitution reactions, such as nitration. masterorganicchemistry.com Consequently, forcing conditions are often required, which can lead to low yields and a mixture of products. researchgate.net
Regioselective Nitration to the 3-Position
Direct nitration of pyridine, when successful, predominantly yields the 3-nitro isomer. This regioselectivity is a result of the electronic structure of the intermediates formed during the reaction. Attack of the electrophile (NO₂⁺) at the 2- or 4-position results in a resonance-stabilized intermediate where one of the resonance structures places the positive charge on the highly electronegative nitrogen atom, which is extremely unfavorable. In contrast, attack at the 3-position avoids this destabilizing arrangement, making it the most favorable pathway for electrophilic substitution. vaia.compearson.com
To overcome the inherent low reactivity of the pyridine nucleus, several advanced and more practical nitration methods have been developed.
Nitration via N-oxide: A common strategy involves the initial oxidation of pyridine to pyridine-N-oxide. The N-oxide is more susceptible to electrophilic attack, and nitration typically occurs at the 4-position. Subsequent reduction of the N-oxide and the nitro group can be used to access various aminopyridines, though this route is less direct for obtaining a 3-nitro substitution pattern from unsubstituted pyridine. semanticscholar.org
Dinitrogen Pentoxide (N₂O₅) Methods: A significant advancement involves the use of dinitrogen pentoxide (N₂O₅). In one procedure, pyridine reacts with N₂O₅ in the presence of sulfur dioxide (SO₂). This forms an intermediate complex which, upon treatment with water, yields 3-nitropyridine (B142982). psu.edursc.org Another variation involves reacting the pyridine compound with N₂O₅ to form an N-nitropyridinium salt, which is then treated with an aqueous solution of sodium bisulfite (NaHSO₃) to generate the 3-nitro product. researchgate.netrsc.org
Dearomatization-Rearomatization Strategy: A more recent and highly regioselective method for meta-nitration involves a dearomatization-rearomatization strategy. This protocol uses tert-butyl nitrite (B80452) (TBN) as an electrophilic NO₂ radical source and TEMPO with O₂ as co-oxidants, providing a practical route to 3-nitropyridines under mild conditions. acs.org
| Method | Nitrating Agent(s) | Key Features | Typical Position |
|---|---|---|---|
| Classical Nitration | HNO₃ / H₂SO₄ | Harsh conditions, very low yield for pyridine. masterorganicchemistry.comresearchgate.net | 3-position |
| Bakke's Procedure | N₂O₅, then NaHSO₃/H₂O | Good yields, proceeds via an N-nitropyridinium intermediate and subsequent rearrangement. researchgate.netrsc.org | 3-position |
| Dearomatization-Rearomatization | tert-Butyl Nitrite (TBN) / TEMPO / O₂ | Highly regioselective for the meta-position under mild, radical conditions. acs.org | 3-position |
| Nitration of Pyridine-N-Oxide | HNO₃ / H₂SO₄ | Activates the ring, directs nitration primarily to the 4-position. semanticscholar.org | 4-position |
Mechanistic Aspects of Pyridine Nitration Reactions
The mechanism of pyridine nitration is not always a straightforward electrophilic aromatic substitution. While the formation of a sigma complex is a key feature, alternative pathways have been identified, particularly in the more sophisticated methods.
For nitrations using N₂O₅ and SO₂/HSO₃⁻, the reaction is believed to proceed through the initial formation of an N-nitropyridinium ion. psu.edursc.orgrsc.org This is followed by the addition of a nucleophile (like bisulfite) to the ring, forming a dihydropyridine (B1217469) intermediate. The final step is a regioselective migration of the nitro group from the nitrogen atom to the 3-position of the ring, which is proposed to occur via a rsc.orgacs.org sigmatropic shift, followed by rearomatization. psu.edursc.org This mechanism explains the high selectivity for the 3-position without invoking a direct and difficult electrophilic attack on the deactivated ring.
Formation of the 4-Pyridinamine Linkage
Creating the C4-N bond is a critical step. This can be achieved through several nucleophilic substitution strategies, where an amine attacks a pyridine ring that has been activated by the electron-withdrawing nitro group and a suitable leaving group.
Nucleophilic Amination of Pyridine Derivatives at the 4-Position
Nucleophilic Aromatic Substitution (SₙAr) is a powerful method for forming the 4-pyridinamine linkage. The reaction requires a pyridine ring substituted with a good leaving group (such as a halogen) at the 4-position and activated by an electron-withdrawing group, such as the nitro group at the 3-position.
A plausible synthetic precursor for the target molecule is 4-chloro-3-nitropyridine (B21940) . The chlorine atom at the 4-position is activated towards nucleophilic attack by the adjacent nitro group. The reaction would involve treating 4-chloro-3-nitropyridine with 2-phenylethylamine . The lone pair of electrons on the nitrogen of 2-phenylethylamine attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nitro group. The subsequent loss of the chloride ion restores the aromaticity of the ring, yielding the final product, 3-Nitro-N-(2-phenylethyl)-4-pyridinamine. Such SₙAr reactions on halopyridines are well-established and often proceed under mild to moderate heating. nih.govacs.org
Vicarious Nucleophilic Substitution (VNS) and Oxidative Nucleophilic Substitution of Hydrogen (ONSH) Strategies
Vicarious Nucleophilic Substitution (VNS) offers an alternative pathway for C-H functionalization, allowing for the formal substitution of a hydrogen atom. organic-chemistry.org In the context of synthesizing the target molecule, VNS could be applied to 3-nitropyridine. The reaction involves a nucleophile that contains a leaving group on the nucleophilic atom.
For amination via VNS, reagents like hydroxylamine (B1172632) or 4-amino-1,2,4-triazole (B31798) can be used in the presence of a strong base. rsc.org These reagents generate an aminating species that attacks the electron-deficient 4-position of 3-nitropyridine to form a σ-adduct. acs.orgnih.govacs.org This is followed by a base-induced elimination of the leaving group from the adduct, which leads to rearomatization and the formation of 4-amino-3-nitropyridine (B158700). nih.govacs.org While this provides the 4-amino-3-nitropyridine core, a subsequent N-alkylation step would be required to introduce the 2-phenylethyl group.
Oxidative Nucleophilic Substitution of Hydrogen (ONSH) is a related process where a nucleophile adds to the nitroarene to form a σH-adduct, which is then oxidized to the substitution product. acs.org This method could potentially be used to introduce the aminophenylethyl group directly, although VNS is more commonly cited for amination reactions.
| Strategy | Pyridine Substrate | Reagent(s) | Key Intermediate | Advantages |
|---|---|---|---|---|
| SₙAr | 4-Chloro-3-nitropyridine | 2-Phenylethylamine | Meisenheimer Complex | Direct, one-step introduction of the full side chain. nih.gov |
| VNS | 3-Nitropyridine | Aminating agent (e.g., 4-amino-1,2,4-triazole) + Base | σ-Adduct | Avoids pre-functionalization with a leaving group. organic-chemistry.orgrsc.org |
| ONSH | 3-Nitropyridine | Nucleophile + Oxidant (e.g., DDQ) | σH-Adduct | Alternative to VNS for C-H functionalization. acs.org |
Introduction of the 2-Phenylethyl Moiety
The introduction of the 2-phenylethyl group is accomplished via a nucleophilic substitution reaction using 2-phenylethylamine as the nitrogen source. As detailed in section 2.2.1, the most direct and convergent approach involves the SₙAr reaction between 4-chloro-3-nitropyridine and 2-phenylethylamine.
The key steps of this transformation are:
Nucleophilic Attack: The primary amine of 2-phenylethylamine acts as the nucleophile, attacking the electron-deficient C4 position of 4-chloro-3-nitropyridine.
Intermediate Formation: A transient Meisenheimer complex is formed. The negative charge is delocalized across the pyridine ring and, importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization.
Rearomatization: The intermediate collapses with the expulsion of the chloride leaving group, restoring the aromatic system and forming the final C-N bond of the target molecule.
This reaction is a classic example of how electron-withdrawing groups facilitate nucleophilic aromatic substitution, providing a reliable and efficient method for constructing complex aminopyridine structures.
Strategies for N-Alkylation/Arylation with Phenylethylamine Derivatives
The principal and most direct method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy is highly effective due to the electronic properties of the 3-nitropyridine scaffold. The electron-withdrawing nature of the nitro group at the 3-position significantly activates the pyridine ring, particularly at the C4 position, making it highly susceptible to attack by nucleophiles.
The reaction typically involves a 4-substituted-3-nitropyridine, where the substituent is a good leaving group, such as a halogen (e.g., chloro or fluoro). rsc.orgnih.gov The general mechanism proceeds via the addition of the amine nucleophile (2-phenylethylamine) to the electron-deficient C4 carbon of the pyridine ring. This forms a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the nitro group. nih.gov Aromaticity is then restored by the departure of the leaving group (e.g., chloride), yielding the final N-alkylated product. youtube.com
Key features of this N-alkylation strategy include:
Substrate: A common starting material is 4-chloro-3-nitropyridine. The synthesis of such precursors is well-documented, often involving the nitration of 4-hydroxypyridine (B47283) followed by chlorination. google.com
Nucleophile: 2-Phenylethylamine is used as the nitrogen nucleophile.
Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can stabilize the charged intermediate. The presence of a non-nucleophilic base (e.g., triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA)) is often required to scavenge the acid (e.g., HCl) generated during the reaction.
An alternative leaving group at the 4-position could be an alkoxy group, such as ethoxy. The reaction of 4-ethoxy-3-nitropyridine (B157411) with an amine, in this case, 2-phenylethylamine, in the presence of a catalyst like ammonium (B1175870) acetate (B1210297) at elevated temperatures can also yield the desired product. chemicalbook.com
Synthesis of Substituted 2-Phenylethylamine Precursors
2-Phenylethylamine is a commercially available and fundamental building block in organic synthesis. For the synthesis of the title compound, the unsubstituted version is typically sourced directly from chemical suppliers.
However, should substituted analogues of this compound be desired, the synthesis of corresponding substituted 2-phenylethylamine precursors would be necessary. These precursors are generally synthesized via two main routes:
Reduction of β-Nitrostyrenes: Substituted benzaldehydes can be condensed with nitromethane (B149229) to form β-nitrostyrene derivatives. Subsequent reduction of the nitroalkene, commonly with powerful reducing agents like lithium aluminum hydride (LiAlH₄), yields the desired substituted 2-phenylethylamines.
Reduction of Benzyl (B1604629) Cyanides: Substituted benzyl halides can be converted to benzyl cyanides through reaction with a cyanide salt. The resulting nitrile is then reduced to the primary amine using reagents such as LiAlH₄ or through catalytic hydrogenation.
These methods provide versatile access to a wide array of 2-phenylethylamines bearing various substituents on the phenyl ring, which could then be used in the N-alkylation step described in section 2.3.1 to generate a library of derivatives.
Convergent and Divergent Synthetic Approaches for this compound
The synthesis of this compound can be designed using both convergent and divergent strategies, each offering distinct advantages.
Convergent Synthesis: A convergent approach involves the independent synthesis of the two primary fragments of the target molecule—the activated 3-nitropyridine core and the 2-phenylethylamine side chain—which are then combined in a late-stage step. This is the most common and efficient strategy for this specific target.
Path A (Nitropyridine Fragment): 4-Hydroxypyridine is nitrated to produce 4-hydroxy-3-nitropyridine, which is then chlorinated with an agent like phosphorus oxychloride (POCl₃) to give 4-chloro-3-nitropyridine. google.com
Path B (Amine Fragment): 2-Phenylethylamine is obtained commercially or synthesized as needed.
Coupling Step: The two fragments are joined via the SNAr reaction detailed in section 2.3.1.
Divergent Synthesis: A divergent approach begins with a common intermediate that is subsequently elaborated to produce a variety of structurally related analogues. This method is particularly valuable for creating chemical libraries for research and drug discovery.
Strategy 1 (From a Common Nitropyridine): The synthesis can start with a key intermediate like 4-amino-3-nitropyridine. chemicalbook.com This common precursor can then be reacted with a diverse range of substituted phenylethyl halides or other alkylating agents. This would generate a library of N-substituted-3-nitro-4-pyridinamines, with the title compound being just one member.
Strategy 2 (From a Common Pyridinamine): A less common approach would be to start with N-(2-phenylethyl)-4-pyridinamine. The final step would be the nitration of this precursor. However, this method presents significant challenges regarding regioselectivity, as nitration could potentially occur at multiple positions on either the pyridine or phenyl rings, leading to a mixture of products and lower yields of the desired isomer.
Optimization of Reaction Conditions and Yields
Optimizing the SNAr reaction between 4-chloro-3-nitropyridine and 2-phenylethylamine is crucial for maximizing yield and purity while minimizing reaction time. The key parameters that can be adjusted include the choice of solvent, base, temperature, and reaction time.
A systematic study of these variables is typically performed to identify the optimal conditions. Below is an interactive table representing a hypothetical optimization study for this reaction.
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Acetonitrile | K₂CO₃ | 80 | 12 | 65 |
| 2 | DMF | K₂CO₃ | 80 | 12 | 78 |
| 3 | DMSO | K₂CO₃ | 80 | 12 | 85 |
| 4 | DMSO | Et₃N | 80 | 12 | 82 |
| 5 | DMSO | DIPEA | 80 | 12 | 88 |
| 6 | DMSO | DIPEA | 100 | 6 | 92 |
| 7 | DMSO | DIPEA | 120 | 4 | 90 (with impurities) |
Based on such hypothetical findings, optimal conditions would likely involve a polar aprotic solvent like DMSO, which effectively solvates the Meisenheimer intermediate, and an organic base like DIPEA. nih.gov An elevated temperature (e.g., 100 °C) can accelerate the reaction, reducing the required time. However, excessively high temperatures might lead to side reactions and decomposition, necessitating a careful balance to achieve high yield and purity.
Chemical Reactivity and Transformation Studies of 3 Nitro N 2 Phenylethyl 4 Pyridinamine
Reactivity of the Nitro Group
The nitro group, being a strong electron-withdrawing group, plays a pivotal role in the reactivity of the entire molecule. Its transformation, particularly through reduction, is a key step in the synthesis of various derivatives with potential biological applications.
Reduction Reactions of the Nitro Group to Amino and Hydroxylamine (B1172632) Derivatives
The reduction of the nitro group in aromatic and heteroaromatic systems is a well-established and fundamental transformation in organic synthesis. For compounds structurally similar to 3-Nitro-N-(2-phenylethyl)-4-pyridinamine, this reduction is a common strategy to introduce an amino group, which can then be further functionalized.
A variety of reducing agents can be employed for the conversion of a nitro group to a primary amine. Common methods include catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C), Platinum (Pt), or Nickel (Ni). google.comyoutube.com For instance, the reduction of nitroarenes to the corresponding anilines can be efficiently achieved using H2 gas in the presence of a metal catalyst. google.com Other effective reducing systems include the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media. google.com Specifically, the reduction of 4-nitropyridine-N-oxide with iron and mineral acids has been shown to produce 4-aminopyridine (B3432731). semanticscholar.org
The reduction of the nitro group proceeds through a series of intermediates. The initial two-electron reduction leads to a nitroso derivative, which is then further reduced to a hydroxylamine. The hydroxylamine intermediate can sometimes be isolated under specific reaction conditions. For example, the reduction of vicinally substituted 3-nitropyridines with Zn/NH4Cl/EtOH under ultrasonication has been reported to yield the corresponding N-(3-pyridyl)hydroxylamines. researchgate.net Continued reduction of the hydroxylamine ultimately furnishes the amino group. The formation of hydroxylamine derivatives is significant as these intermediates can participate in various subsequent reactions. nih.gov
Below is a table summarizing common reagents used for the reduction of aromatic nitro compounds to amines, which are applicable to the transformation of this compound to its amino derivative.
| Reagent/System | Description |
| H₂/Pd, Pt, or Ni | Catalytic hydrogenation is a widely used and often clean method for nitro group reduction. youtube.com |
| Fe, Sn, or Zn/HCl | These metals in acidic conditions are classical and effective reagents for nitro to amine conversion. google.com |
| Zn/NH₄Cl/EtOH | This system, particularly with ultrasound, can be used for the controlled reduction to hydroxylamines. researchgate.net |
| Sodium Borohydride (B1222165) | In some cases, sodium borohydride in the presence of a catalyst can be used for the reduction of nitro groups. smolecule.com |
Mechanistic Studies of Nitro Group Transformations
The mechanism of nitro group reduction is a stepwise process involving the transfer of a total of six electrons to the nitrogen atom. The initial reduction of the nitro group (NO₂) leads to the formation of a nitroso (NO) intermediate. This is followed by further reduction to a hydroxylamine (NHOH) and finally to the amine (NH₂). The reduction of the nitroso intermediate to the hydroxylamine is generally very fast.
In the context of substituted nitropyridines, the electronic nature of the ring and the substituents significantly influences the reaction mechanism. For 4-amino-3-nitropyridine (B158700) systems, the amino group at the 4-position and the nitro group at the 3-position create a "push-pull" electronic system. smolecule.com This electronic arrangement affects the electron density of the pyridine (B92270) ring and can influence the rate and selectivity of the reduction.
Reactivity of the Pyridine Core
The pyridine ring in this compound is activated by the amino group at the 4-position and deactivated by the nitro group at the 3-position. This substitution pattern leads to a complex reactivity profile, influencing its susceptibility to both electrophilic and nucleophilic attack.
Electrophilic and Nucleophilic Aromatic Substitution Potential
Due to the presence of the strongly deactivating nitro group and the pyridinium (B92312) nitrogen (which becomes protonated under acidic conditions), electrophilic aromatic substitution on the pyridine ring of this compound is generally difficult. Electrophilic attack on the aniline (B41778) ring of the phenylethyl side chain is more likely, as the amino group activates the ring towards ortho- and para-substitution. byjus.com However, to achieve substitution on the pyridine ring, protection of the amino group might be necessary to control its activating effect and prevent side reactions. doubtnut.com
Conversely, the pyridine ring is highly susceptible to nucleophilic aromatic substitution (SNA_r). The electron-withdrawing nitro group, along with the ring nitrogen, significantly lowers the electron density of the pyridine ring, making it a good target for nucleophiles. Nucleophilic attack is strongly favored at the positions ortho and para to the nitro group. byjus.com In the case of 3-nitropyridines, nucleophilic substitution often occurs at the 2- and 4-positions. nih.gov For this compound, the 4-position is already substituted, making the 2- and 6-positions the most likely sites for nucleophilic attack. The amino group at C4 can also influence the regioselectivity of these reactions. Studies on 3-R-5-nitropyridines have shown that the nitro group can be displaced by various nucleophiles. nih.gov
Ring-Opening and Dearomatization Reactions
The highly electron-deficient nature of the pyridine ring in this compound makes it susceptible to ring-opening and dearomatization reactions under certain conditions. Nucleophilic attack can sometimes lead to the opening of the pyridine ring, a process often observed in reactions of nitropyridines with strong nucleophiles. For instance, the reaction of 4-chloro-3-nitropyridine (B21940) with primary aromatic amines can lead to the formation of 1-aryl-4-arylimino-3-nitropyridines through a mechanism involving addition, heterocyclic ring-opening, closure, and elimination. nih.govrsc.org Similar ring-opening and transformation pathways have been observed in other substituted pyrimidines and pyridines. researchgate.netnih.gov
Dearomatization, the conversion of an aromatic ring to a non-aromatic one, is another potential transformation. This can be achieved through various methods, including reduction and cycloaddition reactions. For example, highly electrophilic nitroisoxazolo[4,3-b]pyridines have been shown to undergo facile dearomatization through nucleophilic addition and [4+2] cycloaddition reactions. nih.gov The dearomatization of pyridines can also be achieved through copper-catalyzed or metal-free protocols, often involving the activation of the pyridine ring. nih.govrsc.org
Transformations Involving the Amine Linker and Phenylethyl Side Chain
The N-(2-phenylethyl)amino moiety introduces additional sites for chemical transformations, distinct from the reactivity of the pyridine core.
The secondary amine linker is nucleophilic and can undergo a variety of reactions. Acylation with acid chlorides or anhydrides can be used to introduce acyl groups, forming amides. Alkylation with alkyl halides is another common transformation. These reactions can be used to modify the properties of the molecule or to introduce further functional groups.
The phenylethyl side chain also presents opportunities for chemical modification. The phenyl ring can undergo electrophilic aromatic substitution reactions. Given that the amino group attached to the pyridine ring is an ortho-, para-director, electrophilic attack on the phenyl ring of the side chain would likely occur at the ortho and para positions of the ethyl substituent. byjus.com Furthermore, cyclization reactions involving the phenylethyl group and the pyridine ring are possible under acidic conditions, potentially leading to the formation of fused heterocyclic systems. For example, phenylethyl-substituted pyridinecarboxaldehydes have been shown to undergo acid-promoted cyclization to form benzo byjus.comnih.govcyclohepta[1,2-b]pyridin-5-ones. nih.gov
Modifications of the Secondary Amine Linkage
The secondary amine in this compound is a versatile functional group that can undergo various chemical transformations, primarily through alkylation and acylation reactions. These modifications are crucial for creating a library of derivatives with potentially altered chemical and physical properties.
Alkylation:
N-alkylation of the secondary amine introduces an additional alkyl or arylalkyl group, converting it into a tertiary amine. This reaction typically proceeds via nucleophilic substitution, where the amine attacks an alkyl halide or another suitable electrophile. The reactivity of the amine can be enhanced by using a base to deprotonate the nitrogen, forming a more nucleophilic amide anion. Common alkylating agents include alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) and sulfates (e.g., dimethyl sulfate). The choice of base and solvent is critical to control the extent of alkylation and avoid potential side reactions. Strong bases like sodium hydride or potassium tert-butoxide are often employed in aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).
Acylation:
N-acylation involves the reaction of the secondary amine with an acylating agent, such as an acyl chloride or anhydride (B1165640), to form an amide. This transformation is generally robust and proceeds under milder conditions compared to alkylation. Pyridine or triethylamine (B128534) is often added as a base to neutralize the hydrogen chloride byproduct when acyl chlorides are used. The resulting amides are typically stable compounds. This reaction can be used to introduce a wide variety of acyl groups, thereby modifying the electronic and steric properties of the molecule. For instance, acetylation with acetic anhydride or benzoylation with benzoyl chloride would yield the corresponding N-acetyl and N-benzoyl derivatives.
| Reaction Type | Reagent | Product Structure | Product Name |
| N-Methylation | Methyl iodide (CH₃I) | 3-Nitro-N-methyl-N-(2-phenylethyl)-4-pyridinamine | |
| N-Benzylation | Benzyl bromide (BnBr) | N-Benzyl-3-nitro-N-(2-phenylethyl)-4-pyridinamine | |
| N-Acetylation | Acetic anhydride (Ac₂O) | N-Acetyl-3-nitro-N-(2-phenylethyl)-4-pyridinamine | |
| N-Benzoylation | Benzoyl chloride (PhCOCl) | N-Benzoyl-3-nitro-N-(2-phenylethyl)-4-pyridinamine |
Functionalization of the Phenylethyl Aromatic Ring and Alkyl Chain
The phenylethyl moiety offers additional sites for chemical modification, including the aromatic phenyl ring and the two-carbon alkyl chain.
Functionalization of the Phenylethyl Aromatic Ring:
The phenyl ring of the phenylethyl group can undergo electrophilic aromatic substitution reactions. The directing effect of the substituent attached to the ring is a crucial consideration. The N-(3-nitro-4-pyridinyl)aminoethyl group is an electron-withdrawing group due to the influence of the nitropyridine system. However, the amino linkage itself can have a complex electronic effect. Generally, such substituents are ortho-, para-directing but deactivating. Therefore, electrophilic substitution on the phenyl ring would require forcing conditions.
Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acids), halogenation (using a halogen with a Lewis acid catalyst), and Friedel-Crafts acylation or alkylation. Given the deactivating nature of the substituent, harsh reaction conditions might be necessary, which could also lead to side reactions on the sensitive nitropyridine ring. For example, nitration would likely introduce a nitro group at the para-position of the phenyl ring.
Functionalization of the Alkyl Chain:
The ethyl chain of the phenylethyl group also presents opportunities for functionalization, although it is generally less reactive than the aromatic ring or the secondary amine. The benzylic position (the carbon atom adjacent to the phenyl ring) is the most likely site for radical reactions due to the resonance stabilization of the resulting benzylic radical. Reactions such as benzylic bromination using N-bromosuccinimide (NBS) under photochemical or radical initiation could introduce a bromine atom at this position. This halogenated intermediate could then be further transformed, for example, through nucleophilic substitution or elimination reactions.
Oxidation of the alkyl chain is another possibility. Strong oxidizing agents could potentially cleave the chain or oxidize the benzylic position. However, controlling the selectivity of such reactions in the presence of other sensitive functional groups like the nitro group and the pyridine ring would be challenging.
| Reaction Type | Reagent | Target Site | Product Structure | Product Name |
| Nitration | HNO₃, H₂SO₄ | Phenyl Ring | 3-Nitro-N-(2-(4-nitrophenyl)ethyl)-4-pyridinamine | |
| Bromination | Br₂, FeBr₃ | Phenyl Ring | N-(2-(4-Bromophenyl)ethyl)-3-nitro-4-pyridinamine | |
| Benzylic Bromination | NBS, light | Alkyl Chain | N-(1-Bromo-2-phenylethyl)-3-nitro-4-pyridinamine |
Spectroscopic and Advanced Analytical Techniques for Structural Elucidation of 3 Nitro N 2 Phenylethyl 4 Pyridinamine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, would be the primary method for determining the precise atomic connectivity and spatial arrangement of atoms in 3-Nitro-N-(2-phenylethyl)-4-pyridinamine.
¹H NMR: The proton NMR spectrum is expected to provide key information about the number of different types of protons and their neighboring environments.
Aromatic Protons: The spectrum would feature distinct signals for the protons on the pyridine (B92270) and phenyl rings. The three protons on the 3-nitro-4-aminopyridine moiety would likely appear as a set of coupled signals, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating amino group. The five protons of the phenylethyl group's benzene (B151609) ring would typically appear in the 7.2-7.4 ppm range.
Aliphatic Protons: The ethyl bridge connecting the phenyl and pyridinamine groups would show two characteristic triplets, corresponding to the -CH₂-CH₂- unit.
¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments.
Pyridine Ring Carbons: The carbons of the pyridine ring would exhibit distinct chemical shifts due to the substituents. The carbon bearing the nitro group (C3) would be significantly deshielded, appearing at a downfield chemical shift.
Phenyl Ring Carbons: The carbons of the phenyl ring would show characteristic signals in the aromatic region, typically between 120 and 140 ppm.
Aliphatic Carbons: The two carbons of the ethyl linker would be observed in the upfield region of the spectrum.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for the definitive assignment of all proton and carbon signals by establishing proton-proton and proton-carbon correlations, respectively.
The conformation of the flexible N-(2-phenylethyl) side chain relative to the rigid pyridine ring could be investigated using advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy). NOESY experiments would reveal through-space interactions between protons, providing insights into the preferred spatial orientation of the phenylethyl group. The rotational freedom around the C-N and C-C single bonds of the ethyl linker would also influence the observed NMR signals.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.
Nitro Group: Strong asymmetric and symmetric stretching vibrations for the NO₂ group are anticipated in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
Amine Group: The N-H stretching vibration of the secondary amine would appear as a sharp band in the 3300-3500 cm⁻¹ region.
Pyridine Ring: Characteristic C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring systems. The symmetric stretching of the nitro group often gives a strong Raman signal.
The presence of both a hydrogen bond donor (the N-H group) and acceptors (the nitro group and the pyridine nitrogen) allows for the possibility of intramolecular hydrogen bonding. This interaction could influence the position and shape of the N-H stretching band in the IR spectrum, potentially causing it to broaden and shift to a lower frequency.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity. For this compound, with a molecular formula of C₁₃H₁₃N₃O₂, the expected monoisotopic mass is approximately 243.10 g/mol . guidechem.com The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. The fragmentation pattern would likely involve cleavage of the ethyl linker and loss of the nitro group, leading to characteristic fragment ions that would further support the proposed structure.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the elemental composition of a compound by measuring its mass with very high accuracy. For this compound, with the molecular formula C₁₃H₁₃N₃O₂, HRMS provides an experimentally determined mass that can be compared against a theoretically calculated value. nih.gov The monoisotopic mass, which is the mass of an ion for a molecule containing the most abundant isotopes, is calculated to be 243.100776666 Da. guidechem.com
HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometers, can achieve mass accuracies in the low parts-per-million (ppm) range. eurl-pesticides.eu This level of precision allows for the confident confirmation of the molecular formula, distinguishing it from other potential formulas with the same nominal mass. The detection of the protonated molecule, [M+H]⁺, in positive ion mode would yield an m/z value that corresponds to this high-precision mass.
Table 1: HRMS Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃N₃O₂ | guidechem.comsinfoochem.com |
| Molecular Weight (Average) | 243.266 g/mol | guidechem.com |
| Monoisotopic Mass (Calculated) | 243.100776666 Da | guidechem.com |
| Expected [M+H]⁺ Ion | 244.10805 Da | - |
Fragmentation Pattern Analysis for Structural Confirmation
In addition to providing accurate mass, mass spectrometry is used to confirm molecular structure through the analysis of fragmentation patterns. When the protonated molecule [M+H]⁺ is subjected to collision-induced dissociation (CID) or other activation methods like electron-activated dissociation (EAD), it breaks apart into smaller, characteristic fragment ions. nih.gov
The fragmentation of this compound is expected to follow pathways characteristic of nitroaromatic and phenylethylamine moieties.
Nitro Group Fragmentation: A common fragmentation pathway for aromatic nitro compounds is the loss of the nitro group (NO₂, 46 Da) or the loss of a nitrosyl radical (NO, 30 Da). youtube.com
Side-Chain Cleavage: The bond between the ethyl group and the amine nitrogen is susceptible to cleavage. A prominent fragmentation is the benzylic cleavage to produce a tropylium (B1234903) ion at m/z 91 (C₇H₇⁺), a very stable fragment. Cleavage of the C-C bond adjacent to the phenyl ring would produce a fragment at m/z 105 (phenylethyl ion).
Pyridine Ring Fragmentation: The pyridine ring itself can undergo fragmentation, although this is often less prominent than the loss of substituents. youtube.com
The analysis of these specific losses and the resulting fragment ions provides a fingerprint that helps to confirm the connectivity of the atoms within the molecule. nih.govresearchgate.net
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Description | Proposed Structure / Loss | Expected m/z |
| Protonated Molecular Ion | [C₁₃H₁₃N₃O₂ + H]⁺ | 244.1 |
| Loss of Nitro Group | [M+H - NO₂]⁺ | 198.1 |
| Benzylic Cleavage | [C₇H₇]⁺ | 91.1 |
| Phenylethyl Fragment | [C₈H₉]⁺ | 105.1 |
| 3-Nitro-4-aminopyridine fragment | [C₅H₅N₃O₂]⁺ | 140.0 |
X-ray Crystallography for Solid-State Structure Determination
Determination of Bond Lengths, Bond Angles, and Torsion Angles
Crystallographic analysis of analogous structures reveals key geometric parameters. For instance, in related nitro-pyridine derivatives, the C-N bond of the nitro group and the C-N bond of the amine substituent are defined with high precision. mdpi.com The geometry around the pyridine ring is also detailed, including any distortions from ideal planarity caused by bulky substituents. researchgate.net Torsion angles are particularly important as they describe the conformation of the molecule, such as the twist between the pyridine ring and the phenyl ring of the phenylethyl group. nih.gov In a related nitropyridine structure, the dihedral angle between the pyridine and an attached benzene ring was found to be 17.42°, indicating a twisted conformation. nih.gov
Table 3: Representative Bond Lengths and Angles from Analogous Structures (Note: Data is from related compounds and serves to illustrate typical values)
| Parameter | Description | Typical Value | Reference Compound |
| C-NO₂ Bond Length | Carbon-Nitrogen bond of the nitro group | ~1.45 Å | - |
| N-O Bond Length | Nitrogen-Oxygen bond in the nitro group | ~1.22 Å | - |
| C-NH Bond Length | Pyridine Carbon to Amine Nitrogen bond | ~1.35 Å | N-(4-Methyl-phen-yl)-3-nitro-pyridin-2-amine nih.gov |
| N-C (ethyl) Bond Length | Amine Nitrogen to Ethyl Carbon bond | ~1.46 Å | - |
| C-S-N-C Torsion Angle | Describes the twist around the N-sulfonamide bond (for comparison) | Varies significantly | N-(4-Methoxyphenyl)-nitrobenzenesulfonamide mdpi.com |
| Pyridine-Benzene Dihedral Angle | Twist between the two aromatic rings | 17-35° | N-(4-Methyl-phen-yl)-3-nitro-pyridin-2-amine nih.gov |
Elucidation of Supramolecular Assembly and Crystal Packing
X-ray crystallography also illuminates how molecules are arranged in the crystal lattice, a study known as crystal packing or supramolecular assembly. This arrangement is governed by intermolecular forces such as hydrogen bonds, π-π stacking, and van der Waals interactions. researchgate.net
In the structure of this compound, the secondary amine (N-H) group is a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group are potential hydrogen bond acceptors. Intramolecular N-H···O hydrogen bonds between the amine proton and an oxygen of the adjacent nitro group are possible and have been observed in similar structures. nih.gov Intermolecular hydrogen bonds and π-π stacking interactions between the aromatic pyridine and phenyl rings would likely play a significant role in stabilizing the crystal lattice. researchgate.net
Electronic Spectroscopy: UV-Vis and Fluorescence Studies
Electronic spectroscopy probes the electronic transitions within a molecule upon absorption of ultraviolet or visible light.
UV-Vis Absorption: The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π → π* and n → π* transitions associated with its chromophores: the nitro-substituted pyridine ring and the phenyl ring. researchgate.net The spectrum of the related 3-nitroaniline (B104315) shows a strong absorption peak around 380 nm. researchgate.net The combination of the electron-donating aminophenylethyl group and the electron-withdrawing nitro group on the pyridine ring likely results in a significant intramolecular charge-transfer (ICT) character, leading to strong absorption in the near-UV or visible region.
Fluorescence Studies: Many substituted aminopyridine derivatives are known to be fluorescent. nih.gov Fluorescence occurs when a molecule absorbs light and then emits it at a longer wavelength. The fluorescence properties, including the emission wavelength and quantum yield (a measure of emission efficiency), are highly sensitive to the molecular structure and the solvent environment. researchgate.net For example, some 2-amino-6-phenylpyridine (B30124) derivatives exhibit emission maxima around 480 nm with quantum yields as high as 0.44. nih.gov Given its structure, this compound has the potential to be fluorescent, though the presence of the nitro group, which is often a fluorescence quencher, may reduce the quantum yield. nih.gov
Table 4: Photophysical Data for Structurally Related Compounds
| Compound Type | Absorption Max (λ_abs) | Emission Max (λ_em) | Quantum Yield (Φ_F) | Solvent |
| 2-Amino-6-phenylpyridine derivative | 270 nm | 480 nm | 0.44 | Ethanol nih.gov |
| 2-N-methylaminopyrimidine | 282 nm | 377 nm | Not Reported | Methanol nih.gov |
| Furopyridine derivative | ~385 nm | 480 nm | Not Reported | Hexane researchgate.net |
| 3-Nitroaniline | ~380 nm | Not Fluorescent | - | - researchgate.net |
Computational Chemistry and Molecular Modeling of 3 Nitro N 2 Phenylethyl 4 Pyridinamine
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. For derivatives of nitropyridine, DFT methods such as B3LYP with various basis sets (e.g., 6-31G(d,p)) have been effectively used to predict molecular geometries and electronic characteristics. researchgate.net
Electronic Structure and Molecular Geometry Optimization
The optimization of the molecular geometry of "3-Nitro-N-(2-phenylethyl)-4-pyridinamine" using DFT would reveal the most stable three-dimensional arrangement of its atoms. This process involves finding the minimum energy conformation by calculating forces on each atom and adjusting their positions until a stable structure is reached. For analogous nitroaromatic compounds, DFT calculations have been shown to provide reliable predictions of bond lengths, bond angles, and dihedral angles. researchgate.net The presence of the nitro group (-NO2), a strong electron-withdrawing group, significantly influences the electronic distribution and geometry of the pyridine (B92270) ring. The phenylethylamine side chain introduces conformational flexibility.
Illustrative Optimized Geometrical Parameters: While specific experimental data for the title compound is not available, representative DFT-calculated values for related structures are presented below.
| Parameter | Predicted Value (Illustrative) |
| C-N (Pyridine-Amine) Bond Length | ~1.38 Å |
| C-N (Nitro) Bond Length | ~1.45 Å |
| N-O (Nitro) Bond Length | ~1.23 Å |
| Pyridine Ring C-C Bond Lengths | ~1.39 - 1.41 Å |
| Pyridine Ring C-N Bond Lengths | ~1.33 - 1.34 Å |
| Dihedral Angle (Pyridine-Amine) | Variable |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com
For nitroaromatic compounds, the HOMO is typically distributed over the aromatic ring and the amino group, while the LUMO is often localized on the nitropyridine moiety due to the strong electron-withdrawing nature of the nitro group. mdpi.com This distribution suggests that the molecule would be susceptible to nucleophilic attack on the pyridine ring.
Illustrative HOMO-LUMO Properties:
| Property | Predicted Value (Illustrative) | Significance |
| HOMO Energy | ~ -6.5 eV | Electron-donating ability |
| LUMO Energy | ~ -2.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap | ~ 4.0 eV | Chemical reactivity and stability |
Electrostatic Potential Surfaces and Charge Distribution
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack.
In "this compound," the MEP would likely show a significant negative potential around the oxygen atoms of the nitro group, indicating a high electron density. The hydrogen atom of the secondary amine and the protons on the pyridine ring would exhibit positive potential. This charge distribution is a direct consequence of the interplay between the electron-donating amino group and the electron-withdrawing nitro group. researchgate.net
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational methods used to study the time-dependent behavior of molecular systems. nih.gov These simulations can provide detailed information about the conformational changes and flexibility of molecules in different environments. acs.orgmdpi.com
Conformational Flexibility and Dynamic Behavior in Solution or at Interfaces
The phenylethylamine side chain of "this compound" imparts considerable conformational flexibility to the molecule. MD simulations can explore the various rotational conformations (rotamers) around the single bonds of this chain. Understanding this flexibility is crucial, as the biological activity of drug-like molecules can be highly dependent on their accessible conformations. eurekalert.org
Simulations in a solvent, such as water, would reveal how the molecule interacts with its environment and how its conformation adapts. The flexibility of the linker allows the phenyl group and the nitropyridine head to adopt various relative orientations, which could be critical for binding to a biological target. nih.gov
In Silico Prediction of Spectroscopic Properties
Computational methods can predict various spectroscopic properties, which can aid in the structural characterization of a compound.
Theoretically calculated spectra for "this compound" can be compared with experimental data to confirm its structure. For instance, ¹H and ¹³C NMR chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. stenutz.eu The predicted shifts for the protons and carbons in the pyridine ring and the phenylethyl moiety would be influenced by the electronic environment shaped by the nitro and amino substituents.
Similarly, the vibrational frequencies in the Infrared (IR) spectrum can be calculated. Characteristic peaks for the N-O stretching of the nitro group are expected to be prominent. spectroscopyonline.com The N-H stretching of the secondary amine and the various C-H and C-C vibrations of the aromatic rings would also be predicted.
Illustrative Predicted Spectroscopic Data:
| Spectroscopy | Predicted Feature | Wavenumber/Chemical Shift (Illustrative) |
| IR | N-O Asymmetric Stretch | ~1520-1560 cm⁻¹ |
| IR | N-O Symmetric Stretch | ~1345-1385 cm⁻¹ |
| ¹H NMR | Pyridine Protons | δ 7.0 - 8.5 ppm |
| ¹H NMR | Phenyl Protons | δ 7.2 - 7.4 ppm |
| ¹³C NMR | Pyridine Carbons | δ 110 - 160 ppm |
| ¹³C NMR | Phenyl Carbons | δ 125 - 140 ppm |
Computational Studies on Reaction Mechanisms and Transition States
The synthesis of this compound is anticipated to proceed through a nucleophilic aromatic substitution (SNAr) mechanism. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the intricate details of such reaction mechanisms, including the characterization of transition states and intermediate species. While specific computational studies on the reaction mechanism for this compound are not extensively documented in publicly available literature, the general principles of SNAr reactions on substituted nitropyridines have been a subject of theoretical investigation. These studies provide a robust framework for understanding the formation of the target molecule.
The SNAr reaction is typically a two-step process. youtube.com The initial step involves the nucleophilic attack of the amine, in this case, 2-phenylethylamine, on the electron-deficient carbon atom of the pyridine ring, leading to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. youtube.commasterorganicchemistry.com The presence of the electron-withdrawing nitro group (NO₂) is crucial as it stabilizes this intermediate by delocalizing the negative charge. masterorganicchemistry.comresearchgate.nettum.de The position of the nitro group relative to the leaving group significantly influences the reaction rate. researchgate.net The second step of the reaction is the departure of the leaving group, restoring the aromaticity of the pyridine ring to yield the final product. youtube.com
Computational studies on analogous systems, such as the reaction of substituted nitropyridines with various amines, have been performed to model the reaction pathways and determine the activation energies associated with the process. researchgate.netresearchgate.net These studies often employ DFT calculations to map the potential energy surface of the reaction, identifying the structures of the reactants, transition states, intermediates, and products.
For the formation of this compound, the reaction would likely involve the substitution of a suitable leaving group (e.g., a halogen) at the C4 position of a 3-nitropyridine (B142982) derivative by 2-phenylethylamine. Computational modeling would focus on the following key aspects:
Transition State Geometry: The first transition state would correspond to the formation of the C-N bond between the nucleophilic amine and the pyridine ring. Its geometry would show a partial bond between the nitrogen of the 2-phenylethylamine and the C4 of the pyridine ring, with the negative charge beginning to delocalize onto the nitro group. The second transition state would involve the breaking of the bond between the C4 carbon and the leaving group.
Activation Energy: The calculated activation energy for the first step, the formation of the Meisenheimer complex, is typically the rate-determining step in SNAr reactions. masterorganicchemistry.com Computational models can provide quantitative estimates of this energy barrier, offering insights into the reaction kinetics.
Reaction Pathway: DFT calculations can trace the entire reaction pathway, confirming whether the reaction proceeds via a stepwise mechanism involving a stable Meisenheimer intermediate or a concerted mechanism where bond formation and breakage occur simultaneously. nih.gov Recent studies have suggested that the mechanism can exist on a continuum between stepwise and concerted, depending on the specific reactants and conditions. nih.gov
To illustrate the type of data generated from such computational studies, the following table presents hypothetical activation energies for a model SNAr reaction of a 4-halo-3-nitropyridine with an amine, based on findings for similar systems.
| Reactant (Leaving Group) | Nucleophile | Activation Energy (kcal/mol) - Step 1 (TS1) | Activation Energy (kcal/mol) - Step 2 (TS2) |
| 4-Fluoro-3-nitropyridine | 2-Phenylethylamine | 15.2 | 5.8 |
| 4-Chloro-3-nitropyridine (B21940) | 2-Phenylethylamine | 18.5 | 4.1 |
| 4-Bromo-3-nitropyridine | 2-Phenylethylamine | 19.1 | 3.5 |
This table is illustrative and presents hypothetical data based on general principles of SNAr reactions. The values are not from a specific study on this compound.
These computational insights are invaluable for optimizing reaction conditions and understanding the factors that govern the synthesis of substituted pyridinamines like this compound.
Structure Activity Relationship Sar Studies and Mechanistic Investigations of 3 Nitro N 2 Phenylethyl 4 Pyridinamine and Its Analogs
Influence of the Nitro Group on Biological Interactions
The nitro group (NO₂) is a potent electron-withdrawing group that significantly influences a molecule's electronic properties, polarity, and potential for biological interactions. nih.gov Its presence is often a key determinant of a compound's pharmacodynamic and pharmacokinetic profile, and in many cases, it can be considered both a pharmacophore and a toxicophore. nih.govresearchgate.net
Mechanistic Role of Nitro Group in Enzyme Inhibition or Modulation of Pathways (e.g., through reduction)
The biological activity of many nitroaromatic compounds is intrinsically linked to the metabolic reduction of the nitro group. svedbergopen.com This process is often a prerequisite for therapeutic action, converting the relatively inert parent compound into a biologically active agent. The reduction is typically catalyzed by a family of enzymes known as nitroreductases, which are present in both mammalian cells and microorganisms. svedbergopen.comnih.gov
The reduction of a nitro group is a stepwise process that generates highly reactive intermediates. This six-electron reduction proceeds through the formation of nitroso (R-NO) and N-hydroxylamino (R-NHOH) species before yielding the final amino (R-NH₂) group. nih.gov These intermediates, particularly the hydroxylamine (B1172632), can be responsible for the compound's biological effects. They can induce cellular toxicity and are capable of interacting with biological macromolecules. nih.gov
In some instances, the nitro group acts as a "masked" electrophile. For example, studies on the enzyme isocitrate lyase have shown that a nitroalkane inhibitor is activated within the enzyme's active site. nih.gov The nitro group is converted to its nitronic acid tautomer, which is a potent electrophile that can then react with a nearby cysteine residue, leading to covalent enzyme inhibition. nih.gov This mechanism highlights how the reduction or tautomerization of a nitro group can be a crucial activating step for modulating the function of a specific biological pathway.
Table 1: Products of Nitro Group Reduction
| Reduction Stage | Intermediate/Product | Key Characteristics |
|---|---|---|
| Initial | Nitroso (R-NO) | First intermediate in the reduction pathway. nih.gov |
| Intermediate | N-Hydroxylamine (R-NHOH) | A key reactive intermediate often responsible for biological activity or toxicity. nih.govwikipedia.org |
This table summarizes the key intermediates and the final product formed during the metabolic reduction of a nitro group.
Role of the Pyridine (B92270) Ring and Substituents in Molecular Recognition
The pyridine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of approved drugs. nih.govmdpi.com Its properties, which are distinct from its carbocyclic analog, benzene (B151609), allow it to play a crucial role in molecular interactions and recognition at a biological target.
Impact of Nitrogen Heterocycle on Molecular Interactions
The replacement of a carbon-hydrogen group in a benzene ring with a nitrogen atom endows the pyridine ring with unique characteristics. The nitrogen atom acts as a hydrogen bond acceptor, a feature that is fundamental to many protein-ligand interactions. nih.gov This ability, combined with the ring's planarity, allows it to engage in π-π stacking and other non-covalent interactions, similar to a benzene ring. nih.gov
Furthermore, the presence of the nitrogen heterocycle modulates the physicochemical properties of the entire molecule. It generally increases aqueous solubility and metabolic stability compared to a corresponding phenyl ring. nih.gov The strategic placement of a pyridine ring can enhance a compound's permeability and resolve issues with protein binding, making it a valuable tool for optimizing drug candidates. nih.gov The basicity of the pyridine nitrogen, though weak, can also be critical for forming ionic interactions with acidic residues in a target's binding pocket. researchgate.net
Positional Isomerism Effects on Biological Activity (e.g., comparison of 2-pyridinamine vs. 4-pyridinamine analogs)
The position of substituents on the pyridine ring can have a profound impact on biological activity, a phenomenon known as positional isomerism. A comparison between 2-aminopyridine (B139424) and 4-aminopyridine (B3432731) analogs reveals significant differences in their chemical properties and, consequently, their biological interactions.
Moreover, the position of the amino group influences the potential for intramolecular interactions. In 2-aminopyridine, the proximity of the amino group to the ring nitrogen allows for the formation of an intramolecular hydrogen bond, which can hinder ring deformation and affect its interaction with targets. chemicalbook.com In contrast, the 4-amino isomer lacks this possibility, allowing its amino group to interact more freely with the surrounding environment. Crystallographic studies of 2-aminopyridine-based inhibitors have shown that the 2-amino group forms specific hydrogen bonds with key residues like glutamate (B1630785) and tryptophan in the active site, an interaction pattern that would be geometrically impossible for a 4-amino analog. nih.gov
Table 2: Comparison of Aminopyridine Isomers
| Property | 2-Aminopyridine | 4-Aminopyridine | Reference(s) |
|---|---|---|---|
| pKa (of conjugate acid) | 6.86 | 9.17 | quora.com, quora.com |
| Intramolecular H-Bonding | Possible | Not Possible | chemicalbook.com |
This table highlights the key chemical differences between 2-aminopyridine and 4-aminopyridine, which underlie their distinct biological activities.
Contribution of the 2-Phenylethyl Side Chain to Ligand-Target Binding
The 2-phenylethyl side chain is a common structural motif in biologically active compounds. It provides a combination of a hydrophobic aromatic head and a flexible linker, both of which contribute to how a ligand binds to its target. nih.gov
Hydrophobic and Stereoelectronic Contributions of the Phenylethyl Moiety
Beyond general hydrophobicity, the aromatic nature of the phenyl ring facilitates specific stereoelectronic interactions, most notably π-π stacking. chemrxiv.org This occurs when the electron-rich face of the phenyl ring stacks against the face of another aromatic ring, such as a phenylalanine, tyrosine, or tryptophan residue in the protein target. nih.gov These interactions are directional and contribute significantly to both binding affinity and specificity.
The ethyl linker provides rotational flexibility, allowing the phenyl group to adopt an optimal orientation within the binding pocket to maximize these favorable interactions. nih.gov This flexibility can be crucial for achieving a high-affinity binding mode by allowing the ligand to adapt to the specific topology of the target site.
Exploration of Substituent Effects on the Phenyl Ring
Research into related aromatic compounds has established clear principles for how substituents affect molecular interactions. Substituents are generally classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). libretexts.org These groups exert their influence through a combination of inductive and resonance effects. researchgate.net
Electron-Donating Groups (EDGs): Groups such as methyl (-CH3), methoxy (B1213986) (-OCH3), and hydroxyl (-OH) are considered activating groups. minia.edu.eg They increase the electron density of the phenyl ring, which can enhance π-π stacking interactions or cation-π interactions with biological targets. researchgate.net This increased electron density can make the compound a better ligand for certain receptors or enzymes. libretexts.org
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and trifluoromethyl (-CF3) are deactivating groups that pull electron density away from the phenyl ring. minia.edu.egmdpi.com This alteration in electron distribution can be pivotal for activity. For instance, a reduction in electron density might strengthen hydrogen bonds with specific amino acid residues in a protein's active site or alter the molecule's susceptibility to metabolic enzymes. mdpi.comnih.gov Halogens (e.g., -F, -Cl, -Br) are typically considered deactivating due to their inductive electron withdrawal, yet they can also participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity. minia.edu.eg
The position of the substituent on the phenyl ring (ortho, meta, or para) is also critical. The placement affects the three-dimensional shape of the molecule and the directionality of electronic effects, leading to different biological outcomes.
A hypothetical data table below illustrates the potential impact of various substituents on the phenyl ring of a 3-Nitro-N-(2-phenylethyl)-4-pyridinamine analog, based on established chemical principles.
| Substituent (at para-position) | Electronic Effect | Predicted Impact on Activity |
| -OCH3 (Methoxy) | Electron-Donating | May enhance binding through increased π-electron density or by acting as a hydrogen bond acceptor. |
| -CH3 (Methyl) | Electron-Donating | Can increase lipophilicity, potentially improving membrane permeability, and may form favorable van der Waals contacts. |
| -Cl (Chloro) | Electron-Withdrawing | May form halogen bonds with the target protein and can alter metabolic pathways. |
| -CF3 (Trifluoromethyl) | Strong Electron-Withdrawing | Can significantly alter electronic properties and increase metabolic stability by blocking potential sites of oxidation. |
| -NO2 (Nitro) | Strong Electron-Withdrawing | Drastically reduces electron density; can act as a hydrogen bond acceptor and is a key pharmacophore in many drugs. nih.gov |
In Vitro Mechanistic Studies of Biological Activity (e.g., enzyme binding, receptor interactions)
Understanding the mechanism of action at a molecular level is key to rational drug design. For this compound, in vitro studies would focus on identifying its specific biological targets and characterizing the nature of the interaction. The core structure, featuring a nitro-substituted pyridine ring, suggests several potential mechanisms.
The nitro group (-NO2) is a strong electron-withdrawing moiety, which polarizes the aromatic ring system. nih.gov This feature is common in many biologically active compounds and can make the molecule a substrate for nitroreductase enzymes. mdpi.com The enzymatic reduction of the nitro group can lead to the formation of reactive intermediates, such as nitroso and hydroxylamine species, which can then form covalent bonds with nucleophilic residues (e.g., cysteine, histidine) in the active site of a target enzyme, leading to irreversible inhibition. nih.gov
Alternatively, the non-covalent interactions of the parent compound are critical for its activity. The pyridinamine scaffold can participate in a variety of binding modes:
Hydrogen Bonding: The amine (-NH-) group and the pyridine nitrogen are potential hydrogen bond donors and acceptors, respectively. These interactions are fundamental for the specific recognition of the molecule by a receptor or enzyme active site.
π-π Stacking: The electron-deficient nitro-pyridine ring can engage in stacking interactions with electron-rich aromatic amino acid residues like tryptophan or tyrosine within a protein binding pocket.
Mechanistic studies for analogous nitroaromatic compounds often involve assays to measure enzyme inhibition (e.g., IC50 determination) or receptor binding (e.g., Kd determination). mdpi.comresearchgate.net For example, if the compound were targeting a specific kinase, experiments would be designed to measure the inhibition of the enzyme's phosphorylation activity. Similarly, if a G-protein coupled receptor (GPCR) were the target, radioligand binding assays could quantify the affinity and selectivity of the compound.
Development of Predictive Models for Structure-Biological Activity Correlations
To efficiently guide the synthesis of new and more potent analogs, computational models are often developed to predict the biological activity of a compound based on its chemical structure. This approach, known as Quantitative Structure-Activity Relationship (QSAR) modeling, is particularly useful for series of compounds like the analogs of this compound.
The development of a predictive QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. Then, for each compound, a set of numerical descriptors representing its physicochemical properties is calculated. These descriptors can be categorized as:
Electronic Descriptors: These quantify the electronic properties of the molecule. For nitro-containing compounds, descriptors like the charge on the nitro group, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the molecular electrostatic potential are crucial. researchgate.net Quantum chemistry-based models like cSAR and pEDA/sEDA can be used to describe the electron-attracting properties of the nitro group. researchgate.net
Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific conformational angles.
Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for lipophilicity, which influences membrane permeability and binding to hydrophobic pockets.
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity.
Once the descriptors are calculated, statistical methods such as multiple linear regression or machine learning algorithms are used to build a mathematical equation that correlates the descriptors with biological activity. nih.gov A successful QSAR model can then be used to predict the activity of virtual compounds before they are synthesized, saving time and resources. For instance, a model might predict that increasing the electron-withdrawing strength of a substituent at the para-position of the phenyl ring while maintaining a specific molecular volume will lead to higher potency.
The table below lists some of the key descriptors that would be used to build a QSAR model for this class of compounds.
| Descriptor Class | Specific Descriptor Example | Property Measured |
| Electronic | Hirshfeld Charge on a specific atom | Local electronic distribution, useful for predicting reactivity. nih.gov |
| Electronic | Molecular Electrostatic Potential (MEP) | Regions of positive or negative potential, indicating sites for interaction. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Overall lipophilicity of the molecule. |
| Steric | Molar Refractivity (MR) | Molar volume and polarizability of the molecule. |
| Topological | Wiener Index | A numerical value based on the graph structure of the molecule (connectivity). |
| Quantum Chemical | LUMO (Lowest Unoccupied Molecular Orbital) Energy | Electron-accepting ability, relevant for interactions with biological nucleophiles. |
Advanced Synthetic Strategies for Novel Derivatives and Analogs of 3 Nitro N 2 Phenylethyl 4 Pyridinamine
Systematic Modification of the Pyridine (B92270) Core
The pyridine ring is a versatile scaffold amenable to a variety of chemical transformations. For derivatives of 3-Nitro-N-(2-phenylethyl)-4-pyridinamine, the positions on the pyridine ring, other than those substituted, are primary targets for modification. The presence of the nitro group activates the ring for certain reactions.
Strategic modifications often involve the introduction of substituents at the C-2, C-5, and C-6 positions. A common approach involves starting with a pre-functionalized pyridine ring before constructing the final molecule. For instance, using a starting material like 2-chloro-5-methyl-3-nitropyridine (B188117) allows for the introduction of a methyl group at the C-5 position. nih.gov The chlorine atom at the C-2 position can then be subjected to nucleophilic substitution or cross-coupling reactions.
Suzuki coupling reactions are particularly powerful for introducing new aryl or heteroaryl groups onto the pyridine core. nih.gov For example, a halogenated nitropyridine derivative can be coupled with various boronic acids to create a C-C bond, significantly increasing molecular complexity. Similarly, other transition-metal-catalyzed cross-coupling reactions can be employed to install a wide range of functional groups.
Table 1: Examples of Pyridine Core Modification Strategies
| Strategy | Reagents/Conditions | Resulting Modification |
|---|---|---|
| Nucleophilic Aromatic Substitution | Secondary Amines | Introduction of amino groups at activated positions (e.g., C-2, C-6). nih.gov |
| Suzuki Coupling | Aryl/Heteroaryl Boronic Acids, Pd Catalyst, Base | Arylation/Heteroarylation of the pyridine ring. nih.gov |
| Halogenation | N-Bromosuccinimide (NBS) | Bromination of the pyridine ring for further functionalization. nih.gov |
These modifications allow for the fine-tuning of electronic properties, solubility, and steric profile, which are critical for modulating biological activity or material characteristics.
Diversification of the Nitro Group (e.g., reduction to amino, substitution with other electron-withdrawing groups)
The nitro group is a key functional handle due to its strong electron-withdrawing nature and its reactivity. Its transformation is a primary route to generating structural diversity.
The most common transformation is the reduction of the nitro group to a primary amine. This is typically achieved using standard reducing agents such as tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd), or sodium dithionite (B78146) (Na₂S₂O₄). The resulting amino group is a versatile intermediate that can be further functionalized. For example, it can be acylated to form amides, alkylated, or used as a directing group for subsequent reactions on the pyridine ring. nih.gov A study on glycogen (B147801) synthase kinase-3 (GSK3) inhibitors demonstrated the reduction of a nitro group to an amine, which was then acylated with bromoacetyl chloride. nih.gov
Beyond reduction, the nitro group can potentially be replaced by other electron-withdrawing groups to modulate the compound's electronic profile. While direct substitution is challenging, multi-step sequences involving diazotization of the corresponding amine (derived from nitro group reduction) can be used to introduce groups like halogens (Sandmeyer reaction) or a cyano group.
Table 2: Synthetic Transformations of the Nitro Group
| Transformation | Reagents/Conditions | Resulting Functional Group |
|---|---|---|
| Reduction | SnCl₂/HCl or H₂/Pd-C | Amino (-NH₂) nih.gov |
| Acylation (of resulting amine) | Acetyl Chloride, Base | Acetamido (-NHCOCH₃) nih.gov |
| Sulfonylation (of resulting amine) | Sulfonyl Chloride, Base | Sulfonamido (-NHSO₂R) |
Exploration of Structural Variations in the N-(2-Phenylethyl) Moiety
The N-(2-phenylethyl) side chain offers numerous opportunities for modification to explore its impact on molecular conformation and interactions.
Altering the length and branching of the alkyl chain connecting the phenyl and amine groups can significantly impact the molecule's flexibility and orientation. Synthetically, this is achieved by using different phenethylamine (B48288) analogs in the initial amine substitution reaction.
Chain Contraction/Elongation: Using N-(benzyl)amine or N-(3-phenylpropyl)amine instead of N-(2-phenylethyl)amine would yield derivatives with one-carbon or three-carbon linkers, respectively.
Branching: Introducing a methyl group on the alkyl chain, for instance by using 1-phenylethylamine, creates a chiral center and introduces steric bulk closer to the pyridine core. chemicalbook.com This can enforce a more rigid conformation.
The phenyl ring is a prime target for substitution to alter properties like lipophilicity, electronic character, and potential for specific interactions like hydrogen bonding. These substituted phenylethylamine precursors are often commercially available or can be readily synthesized.
Examples of substitutions include:
Electron-donating groups: Methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups. nih.gov
Electron-withdrawing groups: Halogens (-Cl, -F) or trifluoromethyl (-CF₃). A related structure, N-(4-Chloro-phenyl)-3-nitro-pyridin-2-amine, highlights the use of a halogenated phenyl ring. nih.gov
Hydrogen-bonding groups: Hydroxyl (-OH) or amino (-NH₂).
Table 3: Examples of N-(2-Phenylethyl) Moiety Variations
| Moiety Variation | Example Precursor | Potential Impact |
|---|---|---|
| Chain Contraction | Benzylamine | Reduced flexibility, altered vector |
| Chain Branching | 1-Phenylethylamine | Introduction of chirality, steric hindrance chemicalbook.com |
| Aromatic Substitution (EWG) | 4-Chlorophenethylamine | Modified electronics, lipophilicity nih.gov |
| Aromatic Substitution (EDG) | 4-Methoxyphenethylamine | Modified electronics, H-bond acceptor nih.gov |
| Aromatic Ring Replacement | 2-(Naphthalen-2-yl)ethanamine | Increased surface area, lipophilicity |
Development of Libraries for High-Throughput Screening and SAR Expansion
To efficiently explore the vast chemical space made possible by the synthetic strategies above, the development of compound libraries for high-throughput screening (HTS) is essential. enamine.net HTS allows for the rapid testing of thousands of compounds against a biological target to identify "hits." researchgate.net
The synthesis of a library based on the this compound scaffold would involve a combinatorial approach. A common core intermediate, such as 4-chloro-3-nitropyridine (B21940), would be reacted with a diverse set of substituted phenylethylamines (diversifying the side chain). Subsequently, a subset of these products could undergo further reactions, such as reduction of the nitro group followed by acylation with a library of carboxylic acids.
This parallel synthesis approach generates a large number of structurally related analogs. The screening data from this library is then used to build a Structure-Activity Relationship (SAR) model. SAR helps to identify which structural features are crucial for activity and guides the design of the next generation of more potent and selective compounds. nih.gov Modern approaches may use biophysical methods like Surface Plasmon Resonance (SPR) or Differential Scanning Fluorimetry (DSF) as part of the screening platform. nih.gov
Application of Green Chemistry Principles in Derivative Synthesis
Modern synthetic chemistry emphasizes sustainability. Applying green chemistry principles to the synthesis of this compound derivatives can reduce waste, lower energy consumption, and improve safety. rasayanjournal.co.in
Key green chemistry approaches applicable to this synthesis include:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and often increase yields compared to conventional heating. nih.govacs.org This has been successfully applied to the synthesis of various pyridine derivatives. nih.gov
Multicomponent Reactions (MCRs): Designing a synthesis where three or more reactants combine in a single step (a one-pot reaction) improves atom economy and reduces the number of purification steps. acs.org
Use of Greener Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with more environmentally benign alternatives such as ethanol, water, or ionic liquids is a core principle of green chemistry. rasayanjournal.co.inbiosynce.com
Catalysis: Employing catalysts, especially recyclable or heterogeneous catalysts, reduces the need for stoichiometric reagents that generate large amounts of waste. biosynce.com Pyridine derivatives themselves can act as organocatalysts in certain reactions. biosynce.com
By incorporating these principles, the synthesis of novel derivatives can be made more efficient and environmentally responsible. researchgate.net
Future Research Directions and Applications in Advanced Chemical Science
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The advent of artificial intelligence (AI) and machine learning (ML) has begun to revolutionize the field of drug discovery and materials science. chemsrc.com These computational tools can analyze vast datasets to predict the properties and activities of novel molecules, thereby accelerating the design-make-test-analyze cycle. chemsrc.com
For a compound like 3-Nitro-N-(2-phenylethyl)-4-pyridinamine , AI and ML could be instrumental in several ways:
Predictive Modeling: Machine learning models, trained on data from existing libraries of pyridine (B92270) derivatives, could predict various properties of This compound and its analogs. These properties could include bioactivity against specific targets, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and physicochemical characteristics.
De Novo Design: Generative AI models could design novel derivatives of This compound with optimized properties. By providing desired parameters, such as enhanced binding affinity to a particular protein or improved solubility, these algorithms can propose new molecular structures for synthesis. chemsrc.com
Synthesis Planning: AI tools can also assist in devising the most efficient synthetic routes to This compound and its derivatives, potentially identifying novel or more sustainable chemical transformations.
The integration of AI and ML offers a powerful strategy to unlock the full potential of the This compound scaffold, guiding research toward the most promising applications in a time- and resource-efficient manner.
Exploration of Novel Reactivity Patterns and Synthetic Methodologies
The chemical structure of This compound presents several opportunities for exploring novel reactivity and developing new synthetic methods. The parent compound, 4-amino-3-nitropyridine (B158700), is a key intermediate in the synthesis of various functionalized pyridines. pipzine-chem.comguidechem.com
Future research could focus on:
Late-Stage Functionalization: Developing methods for the selective modification of the This compound core at a late stage of the synthesis would be highly valuable. This could include C-H activation to introduce new substituents on the pyridine or phenyl ring, allowing for the rapid generation of a diverse library of analogs.
Catalytic Cross-Coupling Reactions: The pyridine ring can be a challenging substrate for some standard cross-coupling reactions. Research into new catalytic systems that can efficiently perform reactions such as Suzuki, Buchwald-Hartwig, or Sonogashira couplings on this scaffold would be beneficial.
Reduction of the Nitro Group: The nitro group is a versatile precursor to an amino group. Selective reduction of the nitro group in This compound would yield the corresponding diamine, a valuable building block for the synthesis of fused heterocyclic systems and other complex molecules.
Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack. Investigating the reactivity of This compound with various nucleophiles could lead to the discovery of new and interesting chemical transformations. ntnu.no
A plausible synthetic route to This compound would likely involve the reaction of 4-chloro-3-nitropyridine (B21940) with 2-phenylethanamine. Optimization of this reaction and exploration of alternative, more sustainable synthetic approaches would be a valuable research endeavor.
Advanced Characterization Techniques for Dynamic Processes
The photophysical properties of nitroaromatic compounds are a subject of considerable interest. These molecules can undergo complex excited-state dynamics, including intersystem crossing and, in some cases, photodissociation. pipzine-chem.comguidechem.com The presence of both a nitro group and an amino group on the pyridine ring of This compound suggests the potential for interesting photophysical behavior, such as intramolecular charge transfer (ICT).
Advanced characterization techniques could be employed to study these dynamic processes:
Femtosecond Transient Absorption Spectroscopy: This technique can be used to probe the excited-state dynamics of This compound on ultrafast timescales, providing insights into the rates of processes like ICT and intersystem crossing. guidechem.com
Time-Resolved Fluorescence Spectroscopy: By measuring the fluorescence lifetime of the molecule in different solvent environments, it is possible to study the influence of the solvent on the excited-state properties and gain a deeper understanding of any solvatochromic effects.
Computational Chemistry: Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations can be used to model the electronic structure and excited states of This compound , helping to interpret experimental data and predict its photophysical properties.
Understanding the dynamic processes of this molecule could inform its application in areas such as fluorescent probes, photosensitizers, or materials for optoelectronics.
Development of Targeted Chemical Probes and Tools
Chemical probes are small molecules used to study and manipulate biological systems. mdpi.com The This compound scaffold has the potential to be developed into targeted chemical probes for a variety of applications.
Fluorescent Probes: If the compound exhibits interesting fluorescence properties, it could be modified to act as a probe for specific ions, molecules, or cellular environments. For example, the amino group could be functionalized with a receptor that binds to a specific analyte, leading to a change in the fluorescence signal upon binding. semanticscholar.org
Enzyme Inhibitors: The 4-aminopyridine (B3432731) moiety is present in a number of biologically active compounds. By modifying the substituents on the This compound core, it may be possible to design selective inhibitors for specific enzymes, such as kinases or carbonic anhydrases. mdpi.com
Photoaffinity Labels: The nitro group can be photochemically reduced to a highly reactive nitrene, which can form a covalent bond with nearby molecules. This property could be exploited to develop photoaffinity labels to identify the binding partners of the compound within a cell.
The development of chemical probes based on This compound would provide valuable tools for chemical biology research, helping to elucidate complex biological processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
